molecular formula C9H6Cl2O B1322922 5,6-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 68755-31-7

5,6-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1322922
M. Wt: 201.05 g/mol
InChI Key: KSTYRFWOQUWBCW-UHFFFAOYSA-N
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Patent
US05436244

Procedure details

A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid [J. Med. Chem., Vol. 16(2) (1973), p. 101-106] and 100 ml of thionyl chloride was refluxed for 30 minutes and the thionyl chloride was then evaporated. The residue was taken up in 20 ml of methylene chloride and the solution was poured into a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride. The mixture was stirred for one hour at room temperature and 30 minutes at 50° C. The mixture was poured over ice and was stirred for 30 minutes and then was extracted with methylene chloride.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[CH:6][C:7]=1[Cl:8]>S(Cl)(Cl)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[Cl:8])[C:11](=[O:13])[CH2:10][CH2:9]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CCC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature and 30 minutes at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was then evaporated
ADDITION
Type
ADDITION
Details
the solution was poured into a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride
ADDITION
Type
ADDITION
Details
The mixture was poured over ice
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C2CCC(C2=CC1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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